3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Description
3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS: 339539-84-3) is a piperidine-based carbohydrazide derivative with the molecular formula C₁₆H₂₅N₃O and a molecular weight of 275.39 g/mol . It features a benzyl group at the 3-position of the piperidine ring and three methyl groups attached to the nitrogen atoms of the carbohydrazide moiety. This compound is a key intermediate in synthesizing anamorelin, a ghrelin receptor agonist used to treat cancer cachexia . Its stereochemistry is defined as (3R), which is critical for its biological activity .
Properties
IUPAC Name |
3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-18(2)19(3)15(20)16(10-7-11-17-13-16)12-14-8-5-4-6-9-14/h4-6,8-9,17H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMYVCTVABDRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N(C)C(=O)C1(CCCNC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide typically involves the reaction of piperidine derivatives with benzyl chloride and trimethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but may include additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and intermediates.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Key Properties:
- Melting Point: Not explicitly reported in the evidence, but related carbohydrazides typically exhibit melting points between 97°C and 140°C .
- Spectral Data : IR and NMR spectra confirm the presence of characteristic functional groups (e.g., NH, C=O, aromatic C-H) .
- Pharmacological Role : As an anamorelin intermediate, it contributes to appetite stimulation and muscle mass retention in cancer patients .
Comparison with Structurally Similar Compounds
Carbohydrazides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide with structurally analogous derivatives.
N’-Acylpyridine-3-carbohydrazides ()
These derivatives (e.g., compounds 3–6 in ) share a pyridine core instead of a piperidine ring. Key differences include:
- Synthesis : Prepared via acylation of pyridine-3-carbohydrazide with anhydrides (e.g., acetic, butyric) .
- Physical Properties: Melting points range from 97°C (N’-acetyl) to 140°C (N’-octanoyl) . Longer acyl chains (e.g., hexanoyl, octanoyl) increase hydrophobicity, affecting solubility .
- Bioactivity : Exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, unlike the piperidine derivative, which targets cachexia .
Pyrazine-2-carboxamide Derivatives ()
These compounds (e.g., N-(3-chlorophenyl)-3-((3-chlorophenyl)amino)pyrazine-2-carboxamide) feature a pyrazine ring and substituted benzamide groups.
- Bioactivity : Demonstrated antimycobacterial activity (MIC: 1.56–6.25 µg/mL against Mycobacterium tuberculosis), highlighting a different therapeutic niche .
Benzofuran and Benzothiophene Carbohydrazides ()
- N’-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide (17) :
Functional Comparison: Pharmacological and Physicochemical Profiles
Table 1. Comparative Analysis of Selected Carbohydrazides
*Estimated based on analogous compounds.
Biological Activity
3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, also known by its chemical formula C16H25N3O and CAS number 339539-84-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Weight : 275.39 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a benzyl group and three trimethyl groups on nitrogen atoms, enhancing its lipophilicity and potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can modulate metabolic pathways and cellular functions.
- Receptor Interaction : The compound may also interact with cellular receptors, altering signal transduction pathways. Such interactions can lead to changes in cell behavior, including proliferation and apoptosis.
Antioxidant Activity
Research indicates that related compounds exhibit significant antioxidant properties. For instance, N-benzyl derivatives have shown effectiveness in scavenging free radicals, which is crucial for reducing oxidative stress in biological systems. This property positions this compound as a potential therapeutic agent in conditions related to oxidative damage .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could make it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
- Antioxidant Evaluation : A study evaluated the antioxidant capacity of similar compounds using DPPH radical scavenging assays. Results indicated that modifications in the piperidine structure significantly enhanced antioxidant activity .
- Anti-inflammatory Assessment : In vitro studies demonstrated that the compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In comparative tests, derivatives of this compound were assessed against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed promising antimicrobial activity, warranting further investigation into its mechanism .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-benzylpiperidine-3-carbohydrazide | Lacks trimethyl groups | Lower lipophilicity; different enzyme interactions |
| 3-benzyl-N,N-dimethylpiperidine-3-carbohydrazide | Fewer methyl groups | Altered reactivity; distinct pharmacological profile |
| 3-benzyl-N-methylpiperidine-3-carbohydrazide | Only one methyl group | Unique chemical behavior; potential for different therapeutic uses |
Q & A
Q. Table 1: Example Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide Coupling | HBTU, EtN, THF, 12 h, RT | 65 | 95% | |
| N-Methylation | CHI, KCO, DMF, 60°C | 78 | 90% | |
| Purification | Silica gel (hexane:EtOAc = 3:1) | 85 | 99% |
Q. Table 2: Common Analytical Techniques for Characterization
| Technique | Key Data Points | Application Example | Reference |
|---|---|---|---|
| H NMR | δ 2.3 (s, 9H, N-CH) | Confirms trimethylation | |
| HRMS | [M+H] = 345.2145 (calc. 345.2142) | Validates molecular formula | |
| Chiral HPLC | Retention time: 8.2 min (R-enantiomer) | Ensures enantiomeric purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
